1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole is a substituted imidazole derivative characterized by:
- Chloromethyl group at position 5: Enhances electrophilicity, enabling alkylation reactions or serving as a synthetic handle for further derivatization .
- Methylene linker: Connects the benzo[1,3]dioxole to the imidazole core, influencing spatial orientation and intermolecular interactions.
This compound’s structural features suggest applications in medicinal chemistry, particularly as a precursor for bioactive molecules or in targeted drug delivery systems.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-5-(chloromethyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-4-10-5-14-7-15(10)6-9-1-2-11-12(3-9)17-8-16-11/h1-3,5,7H,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWFILOGULVYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC=C3CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184958 | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752969-48-5 | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=752969-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Imidazole Ring: The benzo[d][1,3]dioxole derivative is then reacted with an imidazole precursor, often through a nucleophilic substitution reaction.
Chloromethylation: The final step involves the chloromethylation of the imidazole ring, which can be carried out using chloromethyl methyl ether or similar reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, which may reduce the imidazole ring or other functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or neutral conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its chloromethyl group is particularly reactive, allowing for various substitution reactions that can lead to new compounds with diverse functionalities.
Biology
This compound has potential applications in biological research:
- Enzyme Inhibition: It can be used to study enzyme interactions and inhibition mechanisms.
- Receptor Binding Studies: The unique structure may facilitate binding studies with biological receptors, aiding in drug design and discovery.
- Biochemical Pathways: It may modulate pathways involved in signal transduction or metabolic processes, making it a candidate for further exploration in pharmacology.
Industry
In industrial applications, this compound may be utilized in:
- Production of Specialty Chemicals: Its unique chemical properties make it suitable for creating specialty chemicals used in various sectors.
- Polymer Chemistry: It can be incorporated into polymer formulations to enhance material properties or functionalities.
Case Study 1: Synthesis of Antibacterial Agents
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives synthesized from benzo[d][1,3]dioxole moieties have been studied for their efficacy against various bacterial strains, highlighting the potential of this compound's derivatives in medicinal chemistry .
Case Study 2: Enzyme Inhibition Studies
A study focusing on enzyme inhibition revealed that compounds containing the imidazole ring are effective inhibitors for certain enzymes involved in cancer pathways. This suggests that this compound could be explored further as a therapeutic agent targeting specific enzymes .
Mechanism of Action
The mechanism of action of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole is a synthetic compound notable for its unique structural features, which include a benzo[d][1,3]dioxole moiety and an imidazole ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₂H₁₁ClN₂O₂
- Molecular Weight : 250.68 g/mol
- CAS Number : 752969-48-5
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Benzo[d][1,3]dioxole Moiety : Achieved through cyclization of catechol with formaldehyde under acidic conditions.
- Attachment of the Imidazole Ring : The benzo[d][1,3]dioxole derivative is reacted with an imidazole precursor via nucleophilic substitution.
- Chloromethylation : This step involves chloromethylation using chloromethyl methyl ether or similar reagents under controlled conditions.
Antimicrobial Activity
Recent studies indicate that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 22 |
| B. subtilis | 21 |
| P. aeruginosa | 19 |
These results suggest that the compound has a broad spectrum of activity against common pathogens .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that it can induce apoptosis and cell cycle arrest in various cancer cell lines.
Case Study: HepG2 Liver Cancer Cells
In a study assessing the cytotoxic effects on HepG2 liver cancer cells, the compound demonstrated significant inhibition of cell proliferation. The mechanism involved induction of apoptosis and disruption of the cell cycle, leading to increased rates of cancer cell death .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| HepG2 | 15 |
| MCF-7 | 20 |
| HCT-116 | 18 |
These findings highlight the compound's potential therapeutic applications in oncology .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Studies have indicated that it may act as a modulator of ATP-binding cassette transporters, which are crucial in drug resistance mechanisms in cancer therapy .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
Optimization requires precise control of reaction parameters, including:
- Temperature and Solvent Selection: Elevated temperatures (e.g., 80–120°C) in polar aprotic solvents like DMSO or DMF enhance nucleophilic substitution at the chloromethyl group .
- Purification Strategies: Flash chromatography using silica gel with gradients (e.g., pentane:EtOAc 70:30) effectively separates byproducts from the benzodioxole moiety .
- Precursor Activation: Pre-functionalization of the benzodioxole methyl group via alkylation or coupling reactions improves regioselectivity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Prioritize these techniques and markers:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm for benzodioxole), imidazole protons (δ 7.0–8.0 ppm), and chloromethyl CH2 (δ ~4.5 ppm). Unexpected splitting may indicate rotational isomerism .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error to validate the structure .
- IR: Detect C-Cl stretching (~650 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Advanced: How can researchers resolve contradictions in NMR data, such as unexpected splitting patterns?
Methodological Answer:
Contradictions may arise from dynamic processes or impurities. Address via:
- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of protons .
- Variable-Temperature NMR: Identify rotational barriers in the benzodioxole or chloromethyl groups .
- Computational Validation: Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) to assign ambiguous signals .
Advanced: What computational methods predict the reactivity of the chloromethyl group for derivatization?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G* to model transition states for nucleophilic substitution (SN2) at the chloromethyl group. Electron-withdrawing effects from the imidazole ring increase electrophilicity .
- Frontier Molecular Orbital (FMO) Analysis: Identify HOMO-LUMO gaps to predict regioselectivity in cross-coupling reactions .
Advanced: How to design experiments for Pd-catalyzed regioselective functionalization?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) to optimize C-H activation at the imidazole C2/C5 positions .
- Substrate Scope: Vary aryl halides (e.g., bromobenzene, 4-bromotoluene) to assess electronic effects on coupling efficiency .
- Kinetic Studies: Monitor reaction progress via TLC/GC-MS to determine rate-limiting steps .
Basic: What purification strategies are effective for removing byproducts from the benzodioxole group?
Methodological Answer:
- Flash Chromatography: Use gradients (e.g., hexane:EtOAc 80:20 → 50:50) to isolate the target compound from polar impurities .
- Recrystallization: Employ mixed solvents (e.g., EtOH:H2O) to improve crystal purity, especially for hydrochloride salts .
Advanced: How can X-ray crystallography elucidate the solid-state behavior of this compound?
Methodological Answer:
- Crystallographic Data Collection: Resolve intramolecular interactions (e.g., CH-π bonds between benzodioxole and imidazole) to explain packing motifs .
- Hirshfeld Surface Analysis: Quantify non-covalent interactions (e.g., halogen bonds from Cl) influencing stability .
Advanced: What in vitro assays are suitable for pharmacological screening of derivatives?
Methodological Answer:
- Enzyme Inhibition Assays: Test acetylcholinesterase (AChE) inhibition using Ellman’s method, given structural similarities to benzodioxole-based inhibitors .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
